(S)-2-Ethynylpyrrolidine hydrochloride
Description
(S)-2-Ethynylpyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by an ethynyl (-C≡CH) group at the 2-position of the pyrrolidine ring and an (S)-stereochemical configuration. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in click chemistry applications due to its alkyne functionality. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical formulations.
Properties
CAS No. |
1314937-87-5; 190602-33-6 |
|---|---|
Molecular Formula |
C6H10ClN |
Molecular Weight |
131.6 |
IUPAC Name |
(2S)-2-ethynylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6-4-3-5-7-6;/h1,6-7H,3-5H2;1H/t6-;/m1./s1 |
InChI Key |
JCPYAASBKIGFSE-FYZOBXCZSA-N |
SMILES |
C#CC1CCCN1.Cl |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Molecular Properties
Functional and Reactivity Differences
- Alkyne Reactivity : The ethynyl group in (S)-2-Ethynylpyrrolidine HCl enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction absent in ester- or hydroxyl-substituted analogs like those in and .
- Stereochemical Influence : The (S)-configuration in the target compound contrasts with the (2S,4R) diastereomer in , which is critical for enantioselective synthesis in drug development .
- Hydrogen Bonding : Hydroxyl and ester groups in analogs (e.g., ) enhance solubility and hydrogen-bonding interactions, whereas the ethynyl group prioritizes covalent bond formation .
Research Findings and Trends
Recent studies highlight the following:
- Stability Considerations: Hydrochloride salts of pyrrolidine derivatives generally exhibit improved thermal stability compared to free bases, as noted in RP-HPLC analyses (e.g., ) .
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